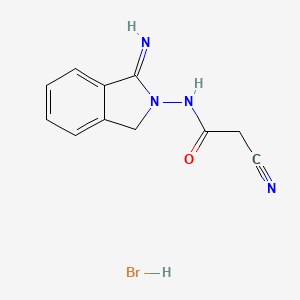

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide

Description

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a hydrobromide salt derivative featuring a cyanoacetamide core linked to an iminoisoindoline moiety. This compound is structurally characterized by:

- A cyano group (–CN) at the α-position of the acetamide backbone, enhancing electrophilic reactivity.

- A hydrobromide counterion, improving solubility in polar solvents.

Propriétés

IUPAC Name |

2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZDCYXPNUWPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide can undergo various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, such as thiophenes, pyrazoles, and pyridines, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide involves its interaction with various molecular targets and pathways. The cyano and carbonyl functional groups enable the compound to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., –Cl, –CN) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Aromatic systems (e.g., indole, isoindoline) improve binding to biological targets via π-π stacking .

- Hydrobromide salt improves aqueous solubility compared to neutral analogs (e.g., cymoxanil) .

Biological Activity: Cymoxanil’s methoxyimino group confers systemic fungicidal action, while the hydrobromide derivative’s iminoisoindoline may target kinases . Indole-containing analogs (e.g., compound 5 in ) exhibit anticancer activity via DNA intercalation .

Research Findings and Data Gaps

Synthetic Routes: The hydrobromide derivative may be synthesized via HATU-mediated coupling of cyanoacetic acid with iminoisoindoline, followed by salt formation with HBr (analogous to methods in ) . Purity can be confirmed via HPLC-UV and ESI-MS, as demonstrated for similar compounds .

Toxicity and Safety :

- Unlike cymoxanil (LD50 = 1100 mg/kg in rats), toxicity data for the hydrobromide derivative are unavailable, though hydrobromide salts generally exhibit moderate toxicity .

Computational Insights :

- DFT studies (as in ) predict strong hydrogen bonding between the hydrobromide ion and the acetamide carbonyl, stabilizing the crystal lattice .

Activité Biologique

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a cyano group and an iminoisoindoline moiety. The chemical formula is , and it has a molecular weight of approximately 284.12 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds has shown promising inhibitory efficacy against various bacteria and fungi, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of related compounds have demonstrated their ability to modulate cytokine production. In vitro assays have shown that these compounds can significantly reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations . This suggests a potential for therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have indicated that it may interact with key enzymes involved in inflammatory pathways, such as COX-2 and iNOS . This interaction could lead to a decrease in the production of inflammatory mediators, providing a basis for its use in anti-inflammatory therapies.

Study 1: In Vitro Cytokine Modulation

In a study investigating the effects of related compounds on macrophage cultures, it was found that treatment with varying concentrations (6.25 µM to 100 µM) resulted in a dose-dependent reduction in nitric oxide production and cytokine release. The most significant reductions were observed at concentrations of 50 µM and higher, indicating strong anti-inflammatory potential .

Study 2: Antimicrobial Efficacy

Another relevant study evaluated the antimicrobial activity of similar derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.